molecular formula C14H24N2O4 B13032595 2-(Tert-butyl) 8-ethyl 2,5-diazaspiro[3.4]octane-2,8-dicarboxylate

2-(Tert-butyl) 8-ethyl 2,5-diazaspiro[3.4]octane-2,8-dicarboxylate

Katalognummer: B13032595
Molekulargewicht: 284.35 g/mol
InChI-Schlüssel: ZCHIWSXHQCAQIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Tert-butyl) 8-ethyl 2,5-diazaspiro[3.4]octane-2,8-dicarboxylate is a chemical compound with the molecular formula C14H24N2O4 and a molecular weight of 284.35 g/mol . This compound is characterized by its spirocyclic structure, which includes a diazaspiro core, making it an interesting subject for various chemical and pharmaceutical studies.

Vorbereitungsmethoden

The synthesis of 2-(tert-butyl) 8-ethyl 2,5-diazaspiro[3.4]octane-2,8-dicarboxylate involves several steps. One common method includes the reaction of tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate with ethyl bromoacetate under basic conditions . The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction. The product is then purified using standard techniques such as column chromatography.

Analyse Chemischer Reaktionen

2-(Tert-butyl) 8-ethyl 2,5-diazaspiro[3.4]octane-2,8-dicarboxylate can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-(Tert-butyl) 8-ethyl 2,5-diazaspiro[3.4]octane-2,8-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.

Wirkmechanismus

The mechanism of action of 2-(tert-butyl) 8-ethyl 2,5-diazaspiro[3.4]octane-2,8-dicarboxylate involves its interaction with specific molecular targets. The diazaspiro core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Vergleich Mit ähnlichen Verbindungen

2-(Tert-butyl) 8-ethyl 2,5-diazaspiro[3.4]octane-2,8-dicarboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct reactivity and biological activity compared to its analogs.

Eigenschaften

Molekularformel

C14H24N2O4

Molekulargewicht

284.35 g/mol

IUPAC-Name

2-O-tert-butyl 8-O-ethyl 2,5-diazaspiro[3.4]octane-2,8-dicarboxylate

InChI

InChI=1S/C14H24N2O4/c1-5-19-11(17)10-6-7-15-14(10)8-16(9-14)12(18)20-13(2,3)4/h10,15H,5-9H2,1-4H3

InChI-Schlüssel

ZCHIWSXHQCAQIY-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1CCNC12CN(C2)C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.